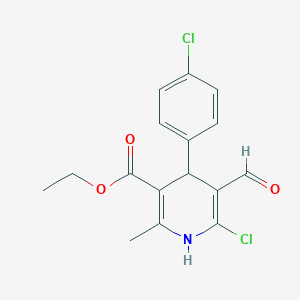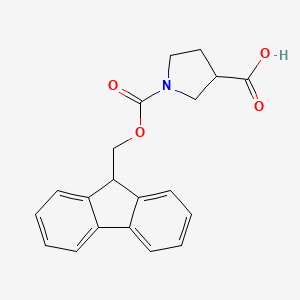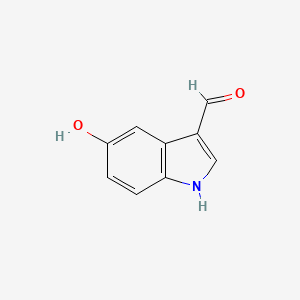
5-hydroxy-1H-indole-3-carbaldehyde
説明
5-Hydroxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The specific compound of interest, 5-hydroxy-1H-indole-3-carbaldehyde, would contain a hydroxy group at the fifth position and a carbaldehyde group at the third position on the indole ring system. Although the provided papers do not directly discuss 5-hydroxy-1H-indole-3-carbaldehyde, they do provide insights into related compounds and their chemical properties and reactions.
Synthesis Analysis
The synthesis of related indole carbaldehydes involves various chemical reactions. For instance, the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde involves the Skraup reaction, followed by treatment with DMF-DMA and catalytic LiOH to produce an N,N-dimethyl enamine intermediate, which is then oxidatively cleaved to afford the desired product . Similarly, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds through cyclization . These methods could potentially be adapted for the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as single crystal X-ray diffraction . This method allows for the precise determination of the arrangement of atoms within a molecule. The structure of indole carbaldehydes is characterized by the presence of an indole core with various substituents that influence the molecule's reactivity and physical properties.
Chemical Reactions Analysis
Indole carbaldehydes participate in a variety of chemical reactions. For example, the reaction between 1-alkyl-2-chloro-1H-indole-3-carbaldehydes and 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, showcasing the reactivity of the carbaldehyde group in cyclization reactions . Additionally, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. For instance, the presence of a bromo substituent and hydrogen bonding capabilities can affect the compound's solubility, melting point, and crystal structure . The thermal stability of these compounds can be assessed using thermal analysis, and they are often found to be stable up to certain temperatures . Spectroscopic methods, including NMR and electronic spectra, are used to characterize these compounds and assess their electronic structures .
科学的研究の応用
-
Multicomponent Reactions (MCRs)
- Field : Chemistry
- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Methods of Application : This compound is used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Preparation of Curcumin Derivatives
- Field : Medicinal Chemistry
- Application Summary : Curcumin derivatives are known for their anti-proliferative and anti-inflammatory properties .
- Methods of Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the preparation of curcumin derivatives .
- Results : The resulting curcumin derivatives have shown potential as therapeutic agents in the treatment of various diseases due to their anti-proliferative and anti-inflammatory properties .
-
Synthesis of para-para Stilbenophanes
- Field : Organic Chemistry
- Application Summary : Stilbenophanes are a class of organic compounds that have potential applications in materials science .
- Methods of Application : 1H-Indole-3-carbaldehyde is used in the synthesis of para-para stilbenophanes by McMurry coupling .
- Results : The resulting stilbenophanes have potential applications in materials science .
-
Synthesis of Dibenzylideneacetone Derivatives
- Field : Medicinal Chemistry
- Application Summary : Dibenzylideneacetone derivatives are known for their potential as β-amyloid imaging probes .
- Methods of Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the stereoselective synthesis of dibenzylideneacetone derivatives .
- Results : The resulting dibenzylideneacetone derivatives have shown potential as β-amyloid imaging probes .
- Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Botulinum neurotoxin serotype A is a potent neurotoxin, and inhibitors of this toxin have potential therapeutic applications .
- Methods of Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
- Results : The resulting analogs have shown potential as therapeutic agents in the treatment of diseases caused by botulinum neurotoxin .
Safety And Hazards
The safety information available indicates that 5-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
将来の方向性
The recent applications of 1H-indole-3-carbaldehyde in multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
特性
IUPAC Name |
5-hydroxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGYEHQAHCRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415915 | |
| Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1H-indole-3-carbaldehyde | |
CAS RN |
3414-19-5 | |
| Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
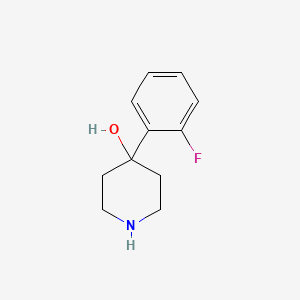
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
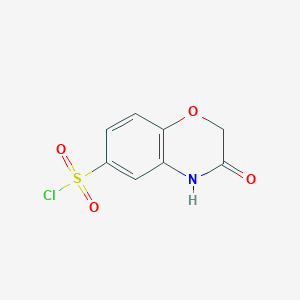

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)
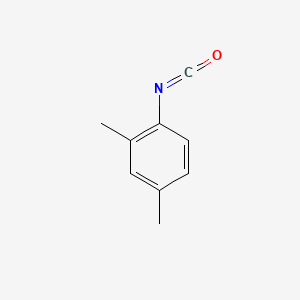
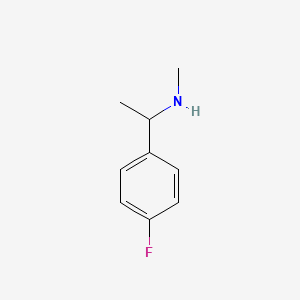
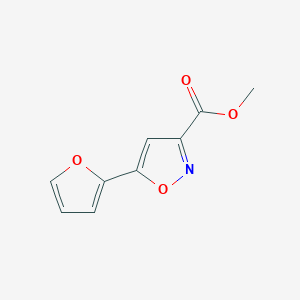
![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
